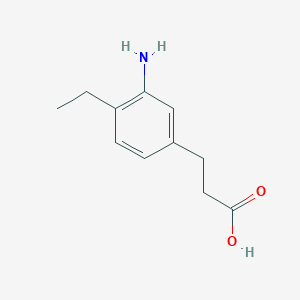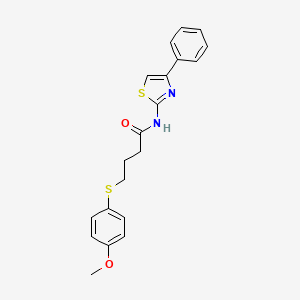
3-(thiophene-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(thiophene-2-carboxamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H13F3N2O4S and its molecular weight is 446.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Molecular Design
Research on thiophene carboxamides and related structures has led to advancements in chemical synthesis techniques and the design of novel molecules with potential applications in materials science and drug development. For example, studies have shown that thiophene-3-carboxamides can undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes, which are important intermediates in organic synthesis and pharmaceutical chemistry (Clayden et al., 2004). Similarly, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield heterocyclic compounds demonstrates the utility of thiophene derivatives in the synthesis of complex molecular architectures (Mohareb et al., 2004).
Biological Activity and Pharmacological Potential
Thiophene derivatives, including those related to the compound , have been explored for their biological activities, leading to potential applications in the development of new therapeutic agents. For instance, the synthesis and evaluation of 2-(diethylamino)thieno1,3ŏxazin-4-ones as inhibitors of human leukocyte elastase highlight the potential of thiophene derivatives in designing anti-inflammatory and anticancer drugs (Gütschow et al., 1999). Additionally, the synthesis of new antibiotic and antibacterial drugs from thiophene-2-carboxamide derivatives further underscores the pharmacological relevance of thiophene-based compounds (Ahmed, 2007).
Material Science and Supramolecular Chemistry
Research on thiophene derivatives extends to material science, where these compounds serve as building blocks for supramolecular assemblies and advanced materials. For example, the study on the molecular aggregation of disklike benzenetricarboxamides containing diacetylenic groups in bulk and organic solvents demonstrates the application of thiophene derivatives in creating self-assembled materials with potential uses in nanotechnology and materials science (Lee et al., 2004).
Heterogeneous Catalysis
Thiophene-based compounds have also found applications in catalysis, as illustrated by the construction of amide functionalized covalent organic frameworks (COFs) from benzene-1,3,5-tricarboxamides for efficient heterogeneous catalysis in Knoevenagel condensation reactions (Li et al., 2019). This highlights the role of thiophene derivatives in developing new catalytic systems for organic synthesis.
Properties
IUPAC Name |
3-(thiophene-2-carbonylamino)-N-[4-(trifluoromethoxy)phenyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F3N2O4S/c22-21(23,24)30-13-9-7-12(8-10-13)25-20(28)18-17(14-4-1-2-5-15(14)29-18)26-19(27)16-6-3-11-31-16/h1-11H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYMEIWBQVEUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F)NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2875634.png)
![5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole](/img/structure/B2875635.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2875638.png)

![[5-Bromo-2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanol](/img/structure/B2875642.png)



![2-Amino-6-benzyl-4-(4-bromophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2875650.png)

![3-benzyl-N-(3-chloro-4-fluorophenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2875652.png)


![N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2875657.png)
